2-(2-Fluorophenyl)naphthalene-1-carbonitrile
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Overview
Description
2-(2-Fluorophenyl)naphthalene-1-carbonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a fluorophenyl group attached to a naphthalene ring, with a nitrile group at the 1-position of the naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-(2-Fluorophenyl)naphthalene-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions.
Industry: Used in the production of advanced materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorophenyl group can enhance the compound’s stability and binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenecarbonitrile: Similar structure but lacks the fluorophenyl group.
2-Naphthalenecarbonitrile: Similar structure but without the fluorophenyl substitution.
8-Halonaphthalene-1-carbonitriles: Compounds with halogen substitutions at different positions on the naphthalene ring.
Uniqueness
2-(2-Fluorophenyl)naphthalene-1-carbonitrile is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical properties and reactivity compared to other naphthalene carbonitriles
Properties
CAS No. |
918630-57-6 |
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Molecular Formula |
C17H10FN |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(2-fluorophenyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H10FN/c18-17-8-4-3-7-15(17)14-10-9-12-5-1-2-6-13(12)16(14)11-19/h1-10H |
InChI Key |
XJOCLKNUSREPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)C3=CC=CC=C3F |
Origin of Product |
United States |
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